C.I. Reactive Orange 35 chemical structure and properties
C.I. Reactive Orange 35 chemical structure and properties
An In-depth Technical Guide to C.I. Reactive Orange 35
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of C.I. Reactive Orange 35, an important member of the azo class of reactive dyes. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the dye's core chemical principles, synthesis, application methodologies, and safety protocols. The structure herein is designed to logically present the scientific narrative of this compound, moving from its fundamental identity to its practical application and handling.
Core Identity and Physicochemical Profile
C.I. Reactive Orange 35 is a synthetic organic dye valued in the textile industry for its ability to produce a vibrant, red-light orange shade on cellulosic fibers.[1][2] Its classification as a reactive dye signifies its defining characteristic: the formation of a stable, covalent bond with the substrate, which imparts exceptional wash fastness.[3][4] The molecule's architecture features a single azo chromophore responsible for its color and a monochlorotriazine reactive group that anchors the dye to the fiber.
Chemical Identification
A precise understanding of a chemical entity begins with its unique identifiers, which are crucial for regulatory compliance, procurement, and scientific literature searches.
| Identifier | Value | References |
| C.I. Name | C.I. Reactive Orange 35 | [1][5][6] |
| CAS Numbers | 12270-76-7, 70210-13-8 | [1][5][6][7] |
| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ | [1][2][5][6] |
| Molecular Weight | 814.12 g/mol | [1][6][7] |
| IUPAC Name | trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate | [5] |
| Synonyms | Cibacron Orange 4R-A, Procion Brown H-GR | [5] |
Physicochemical Properties
The physical and chemical properties of Reactive Orange 35 dictate its behavior in solution and its performance during the dyeing process. Its high water solubility, a result of multiple sulfonic acid groups, is essential for its application in aqueous dyebaths.
| Property | Value / Description | References |
| Appearance | Orange Powder / Granules | [6][8] |
| Shade | Red-light Orange | [1][2] |
| Solubility in Water | 300 g/L | [6] |
| pH (in solution) | 6-9 | [6] |
Chemical Structure
The structure of C.I. Reactive Orange 35 is complex, integrating several key functional components that contribute to its overall properties:
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Chromophore: The core of the dye is a diazo structure (-N=N-), which is the primary determinant of its color.
-
Reactive Group: A monochlorotriazine ring acts as the site for covalent bond formation with the fiber. The chlorine atom is a leaving group, facilitating a nucleophilic substitution reaction with the hydroxyl groups of cellulose.
-
Solubilizing Groups: Multiple sulfonate (-SO₃⁻) groups are present, rendering the dye highly soluble in water, a critical requirement for textile dyeing processes.
Caption: Chemical Structure of C.I. Reactive Orange 35.
Synthesis Pathway: A Multi-Step Approach
The manufacturing of C.I. Reactive Orange 35 is a sequential process involving diazotization, azo coupling, and condensation reactions.[1][2][9] This pathway is a classic example of azo dye synthesis, where precise control of reaction conditions is paramount to achieving high yield and purity.
The synthesis can be broken down into the following key stages:
-
First Diazotization: 2-Aminobenzene-1,4-disulfonic acid is converted to its corresponding diazonium salt.
-
First Azo Coupling: The diazonium salt is coupled with 2,5-Dimethylbenzenamine.
-
Second Diazotization: The product from the first coupling, which contains a primary aromatic amine, is diazotized.
-
Second Azo Coupling: The new diazonium salt is coupled with a naphthol derivative, 8-Aminonaphthalene-1-sulfonic acid.
-
Condensation: The resulting complex diazo compound is reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Ammoniation: Finally, one of the remaining chlorine atoms on the triazine ring is substituted with an amino group.
Caption: Synthesis workflow for C.I. Reactive Orange 35.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The diazotization reaction is performed at 0-5°C because diazonium salts are thermally unstable.[10] At higher temperatures, they readily decompose, leading to side reactions and significantly reduced yields.
-
pH Control in Coupling: Azo coupling reactions are highly pH-dependent. The coupling component (the nucleophile) must be in its activated, deprotonated form to react with the electrophilic diazonium salt. Precise pH control ensures the reaction proceeds efficiently and prevents unwanted side products.[11]
Mechanism of Action and Application
The efficacy of Reactive Orange 35 lies in its ability to form a covalent bond with the substrate, typically cellulosic fibers like cotton.[3] This reaction ensures the dye becomes a permanent part of the fiber, leading to high wet fastness properties.[4]
Covalent Bonding Mechanism
The reaction occurs between the reactive monochlorotriazine group of the dye and the hydroxyl groups of the cellulose polymer under alkaline conditions.
-
Activation of Cellulose: In an alkaline medium (pH > 10.5), the hydroxyl groups on the cellulose chain are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).
-
Nucleophilic Substitution: The cellulosate anion attacks the carbon atom of the triazine ring bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.
-
Bond Formation: A stable ether linkage (Cell-O-Dye) is formed, covalently bonding the dye to the fiber.
A competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) from the water instead of the fiber.[4] This hydrolyzed dye can no longer react with the fiber and must be washed off. Optimizing dyeing parameters is crucial to maximize fixation and minimize hydrolysis.
Caption: Reaction mechanism of fixation vs. hydrolysis.
Experimental Protocol: Exhaust Dyeing of Cotton
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with C.I. Reactive Orange 35.
Materials:
-
Scoured and bleached cotton fabric
-
C.I. Reactive Orange 35 dye
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)
-
Sodium carbonate (Na₂CO₃) (Soda ash)
-
Acetic acid
-
Non-ionic soaping agent
-
Laboratory dyeing machine (e.g., beaker dyer)
Methodology:
-
Dyebath Preparation:
-
Prepare a stock solution of the dye (e.g., 1% w/v).
-
Set the liquor ratio (the ratio of the volume of water to the weight of the fabric), typically 20:1.
-
Add the required amount of dye to the dyebath for the desired shade percentage (e.g., 2% on weight of fiber, o.w.f.).
-
Add an electrolyte, such as sodium chloride (e.g., 60 g/L). Causality: The salt is added to overcome the natural negative surface charge of cotton in water, which repels the anionic dye. The salt neutralizes this repulsion, promoting dye exhaustion from the water onto the fiber surface before fixation.[12]
-
-
Dyeing Cycle:
-
Introduce the cotton fabric into the dyebath at ambient temperature (approx. 30°C).
-
Run the machine for 15 minutes to allow for even wetting and initial dye migration to the fiber surface.
-
Gradually raise the temperature to 60°C over 20 minutes.
-
Run for an additional 30 minutes at 60°C to ensure maximum dye exhaustion.
-
-
Fixation:
-
After the exhaustion phase, add the required amount of sodium carbonate (e.g., 20 g/L), which has been pre-dissolved. Causality: Soda ash raises the pH of the dyebath to the alkaline conditions (pH 10.5-11.5) necessary to activate the cellulose and initiate the covalent bonding reaction.[12]
-
Continue the dyeing process at 60°C for 60 minutes to allow the fixation reaction to complete.
-
-
Post-Dyeing Wash-off:
-
Drain the dyebath.
-
Rinse the fabric with cold water to remove residual salt and alkali.
-
Neutralize the fabric with a dilute acetic acid solution (0.5-1.0 g/L) to stop the reaction and remove any surface alkali.
-
Perform a soaping wash at the boil (95-100°C) for 15 minutes with a non-ionic soaping agent (2 g/L). Causality: This critical step removes any unfixed, hydrolyzed dye from the fabric surface. Failure to do so results in poor wet fastness properties (color bleeding).[12]
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric.
-
Safety and Handling
Proper handling of C.I. Reactive Orange 35 is essential to ensure laboratory and personnel safety. As a fine powder, inhalation of dust should be minimized.
Hazard Identification
| Hazard Type | Description | References |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. | [8] |
| Inhalation | May cause irritation of the respiratory tract. Reactive dyes are known to have the potential to cause respiratory sensitization. | [8][13] |
| Skin Contact | Prolonged or repeated contact may cause skin irritation. | [8] |
| Eye Contact | Dust may cause irritation and inflammation. | [8] |
Recommended Handling Protocols
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to control airborne dust levels.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[8]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[14]
-
Respiratory Protection: For operations that may generate significant dust, an approved respirator should be worn.[8][14]
-
Skin Protection: Wear a lab coat or appropriate protective clothing to minimize skin contact.[14]
-
-
Storage: Store in a cool, dry place away from sources of moisture. Keep containers tightly closed to prevent hydrolysis and contamination.[8]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.[8] Flush the area with water.[13]
References
-
World Dye Variety. (2012, May 10). Reactive Orange 35. Retrieved from [Link][1]
-
Vipul Organics. (2024, January 14). The Magic of Color: Understanding the Power of Reactive Dyes. Retrieved from [Link][3]
-
Kem-Tek. (2006, July 11). MATERIAL SAFETY DATA SHEET. Retrieved from [Link][13]
-
Rupert, Gibbon & Spider, Inc. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link][14]
-
Taylor & Francis Online. (n.d.). Reactive dyes – Knowledge and References. Retrieved from [Link][12]
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link][4]
-
UPB Scientific Bulletin. (2007). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. Retrieved from [Link][11]
-
Meghmani Global. (2021, October 20). Reactive Dyes: Types, Classification & Structure. Retrieved from [Link][15]
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